molecular formula C5H12ClNO2 B3252682 ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride CAS No. 2187426-62-4

((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride

Cat. No.: B3252682
CAS No.: 2187426-62-4
M. Wt: 153.61
InChI Key: WVYWTAAODGPTHO-UYXJWNHNSA-N
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Description

((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride: is a chemical compound with a unique structure that includes an aminotetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran derivatives.

    Reaction Steps: The key steps include the introduction of an amino group and the formation of the tetrahydrofuran ring. This is often achieved through a series of reactions including nucleophilic substitution and ring-closing reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    (3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol: The non-hydrochloride form of the compound.

    Tetrahydrofuran derivatives: Compounds with similar ring structures but different functional groups.

    Aminotetrahydrofuran derivatives: Compounds with variations in the amino group or other substituents.

Uniqueness: ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxyl group. This combination of features makes it particularly useful in various synthetic and biological applications.

Properties

IUPAC Name

[(3S,4S)-4-aminooxolan-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-5-3-8-2-4(5)1-7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYWTAAODGPTHO-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride
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((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride
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((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride
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((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride
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((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride
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((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride

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